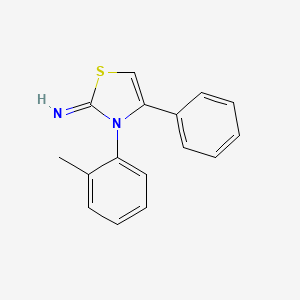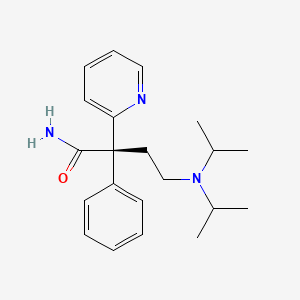
2-Pyridineacetamide, alpha-(2-(bis(1-methylethyl)amino)ethyl)-alpha-phenyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disopyramide is a medication primarily used as an antiarrhythmic agent to treat ventricular tachycardia and other life-threatening ventricular arrhythmias . It is classified as a Class 1a anti-arrhythmic agent and functions as a sodium channel blocker . Disopyramide has a significant negative inotropic effect on the ventricular myocardium, which means it decreases the contractility of the heart muscle .
Méthodes De Préparation
Disopyramide can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropyridine with diisopropylamine to form 2-(diisopropylamino)pyridine. This intermediate is then reacted with 2-chloro-2-phenylbutyronitrile to form disopyramide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Disopyramide undergoes several types of chemical reactions, including:
Oxidation: Disopyramide can be oxidized to form N-desisopropyl disopyramide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Disopyramide can undergo substitution reactions, particularly involving the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Disopyramide has several scientific research applications:
Mécanisme D'action
Disopyramide exerts its effects by blocking sodium channels in cardiac cells, which inhibits the conduction of electrical impulses through the heart . This action decreases the inward sodium current during Phase 0 of the cardiac action potential, resulting in an increased threshold for excitation and a decreased upstroke velocity . Disopyramide also prolongs the PR interval by lengthening both the QRS and P wave duration . This mechanism is particularly effective in treating ventricular tachycardia as it slows the action potential propagation through the atria to the ventricles .
Comparaison Avec Des Composés Similaires
Disopyramide is often compared with other Class 1a anti-arrhythmic agents such as quinidine and procainamide . While all three compounds function as sodium channel blockers, disopyramide is unique in its significant negative inotropic effect, which makes it particularly effective in certain clinical scenarios . Other similar compounds include amiodarone and propranolol, which belong to different classes of antiarrhythmic agents but are used to treat similar conditions .
Similar Compounds
- Quinidine
- Procainamide
- Amiodarone
- Propranolol
Disopyramide’s unique properties and its effectiveness in specific clinical situations make it a valuable compound in the treatment of arrhythmias.
Propriétés
Numéro CAS |
74464-84-9 |
|---|---|
Formule moléculaire |
C21H29N3O |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
(2S)-4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/t21-/m0/s1 |
Clé InChI |
UVTNFZQICZKOEM-NRFANRHFSA-N |
SMILES isomérique |
CC(C)N(CC[C@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |
SMILES canonique |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



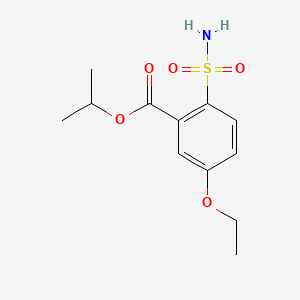
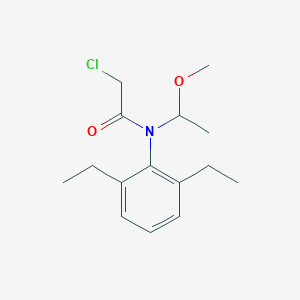
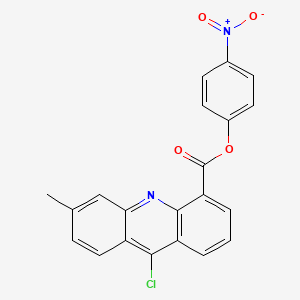


![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)

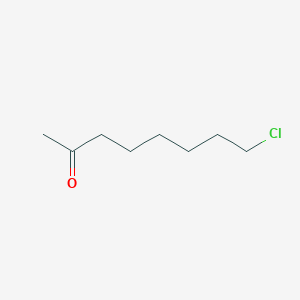
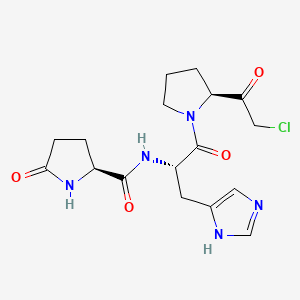
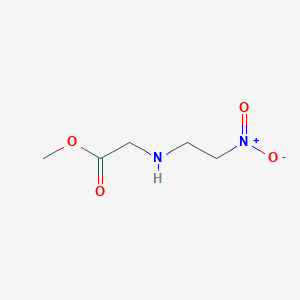
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)

